Cas no 1806436-92-9 (1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one)

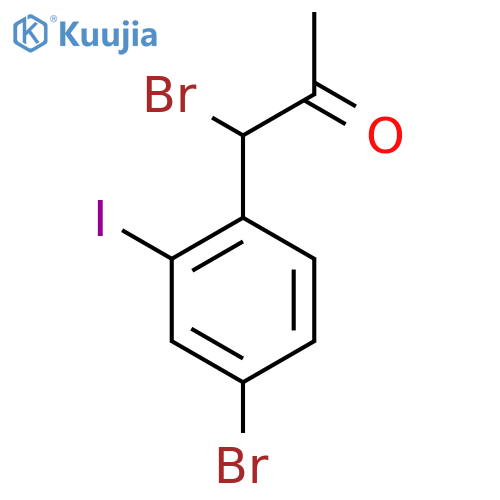

1806436-92-9 structure

商品名:1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one

CAS番号:1806436-92-9

MF:C9H7Br2IO

メガワット:417.863753557205

CID:4977538

1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one

-

- インチ: 1S/C9H7Br2IO/c1-5(13)9(11)7-3-2-6(10)4-8(7)12/h2-4,9H,1H3

- InChIKey: PJNGBUAAMSNKGQ-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C=CC=1C(C(C)=O)Br)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 3.8

1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016169-1g |

1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one |

1806436-92-9 | 97% | 1g |

1,579.40 USD | 2021-06-25 | |

| Alichem | A013016169-250mg |

1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one |

1806436-92-9 | 97% | 250mg |

504.00 USD | 2021-06-25 | |

| Alichem | A013016169-500mg |

1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one |

1806436-92-9 | 97% | 500mg |

815.00 USD | 2021-06-25 |

1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1806436-92-9 (1-Bromo-1-(4-bromo-2-iodophenyl)propan-2-one) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量